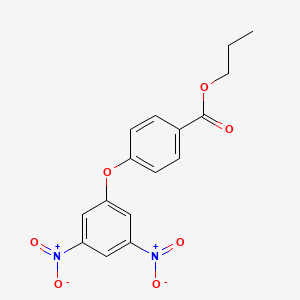
Propyl 4-(3,5-dinitrophenoxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propyl 4-(3,5-dinitrophenoxy)benzoate is an organic compound with the molecular formula C16H14N2O7 It is a derivative of benzoic acid, featuring a propyl ester group and a 3,5-dinitrophenoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 4-(3,5-dinitrophenoxy)benzoate typically involves the esterification of 4-hydroxybenzoic acid with propanol, followed by nitration to introduce the nitro groups. The general steps are as follows:
Esterification: 4-Hydroxybenzoic acid is reacted with propanol in the presence of a strong acid catalyst, such as sulfuric acid, to form propyl 4-hydroxybenzoate.
Nitration: The ester is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the 3 and 5 positions of the phenoxy ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale esterification: Using industrial reactors to mix 4-hydroxybenzoic acid and propanol with sulfuric acid as a catalyst.
Controlled nitration: Employing industrial nitration units to ensure precise introduction of nitro groups, followed by purification steps to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Propyl 4-(3,5-dinitrophenoxy)benzoate can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the propyl group can be replaced by other nucleophiles.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-(3,5-dinitrophenoxy)benzoic acid and propanol.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Various nucleophiles such as amines or alcohols.
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products
Reduction: Propyl 4-(3,5-diaminophenoxy)benzoate.
Substitution: Depending on the nucleophile, products like this compound derivatives.
Hydrolysis: 4-(3,5-dinitrophenoxy)benzoic acid and propanol.
Scientific Research Applications
Propyl 4-(3,5-dinitrophenoxy)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Propyl 4-(3,5-dinitrophenoxy)benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to antimicrobial or anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
Propyl 4-hydroxybenzoate: Lacks the nitro groups, used primarily as a preservative.
Methyl 4-(3,5-dinitrophenoxy)benzoate: Similar structure but with a methyl ester group instead of a propyl group.
Ethyl 4-(3,5-dinitrophenoxy)benzoate: Similar structure but with an ethyl ester group.
Uniqueness
Propyl 4-(3,5-dinitrophenoxy)benzoate is unique due to the presence of both the propyl ester group and the 3,5-dinitrophenoxy substituent. This combination imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C16H14N2O7 |
|---|---|
Molecular Weight |
346.29 g/mol |
IUPAC Name |
propyl 4-(3,5-dinitrophenoxy)benzoate |
InChI |
InChI=1S/C16H14N2O7/c1-2-7-24-16(19)11-3-5-14(6-4-11)25-15-9-12(17(20)21)8-13(10-15)18(22)23/h3-6,8-10H,2,7H2,1H3 |
InChI Key |
NIIXZAXVQYEEKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)OC2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















